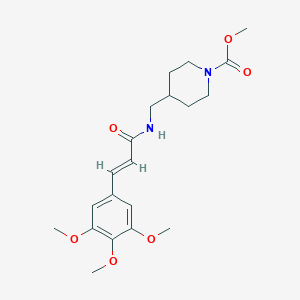

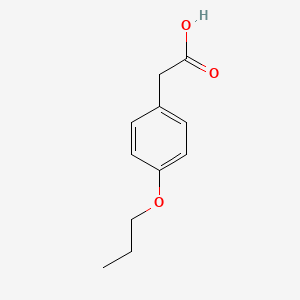

(4-Propoxy-phenyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves regioselective bromination or other halogenation reactions, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, which was achieved using bromine in acetic acid with a yield of 84% (Guzei, Gunderson, & Hill, 2010). Another example includes the synthesis of fosinopril's key intermediate from benzyl chloride through radical addition, condensation, and resolution processes (Yang Cui, 2000).

Molecular Structure Analysis

The molecular structure of related acetic acid derivatives reveals interesting features such as the coplanar orientation of substituent groups to the phenyl ring and specific tilts of acetic acid substituents, which influence the compound's overall chemical behavior (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

Acetic acid derivatives participate in various chemical reactions, highlighting their versatility. For instance, the synthesis of acetyl and iodo derivatives of certain compounds demonstrates the reactivity of these molecules under specific conditions, resulting in high yields of the desired products (Nikam & Kappe, 2017).

Physical Properties Analysis

The physical properties, including crystallization, melting points, and solubility, are crucial for understanding the behavior of acetic acid derivatives in various environments. For example, the crystalline structure of certain derivatives provides insights into their stability and reactivity (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Properties Analysis

Chemical properties such as acidity, reactivity towards other compounds, and the formation of hydrogen bonds are essential aspects. Studies on molecular cocrystals reveal how hydrogen bonding influences the structural arrangement and stability of these compounds (Byriel, Lynch, Smith, & Kennard, 1991).

Applications De Recherche Scientifique

Environmental Impact and Toxicology

A significant focus has been on the environmental impact and toxicology of related compounds, particularly herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). Studies have investigated the global trends and gaps in research on 2,4-D herbicide toxicity, emphasizing the need for further research on its mutagenicity and toxicology, especially concerning non-target species and molecular biology aspects (Zuanazzi, Ghisi, & Oliveira, 2020). This highlights the broader environmental considerations that must be taken into account when examining the applications of phenyl-acetic acid derivatives.

Biomedical Applications

Research has also focused on the biomedical applications of compounds structurally similar or related to (4-Propoxy-phenyl)-acetic acid. For instance, 4-phenylbutyric acid (4-PBA) has been studied for its potential to maintain proteostasis, with implications for treating various pathologies related to protein misfolding and endoplasmic reticulum stress (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015). This suggests a potential research pathway for exploring the applications of this compound in similar contexts.

Analytical and Chemical Research

The analytical and chemical research domains have utilized related acids for various purposes, including the study of antioxidant activity in compounds. For example, a review on determining antioxidant activity underscored the importance of assays based on hydrogen atom transfer and electron transfer, which could be relevant for studying the antioxidant potential of this compound derivatives (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors within the body .

Mode of Action

It’s possible that it may interact with its targets in a manner similar to other phenyl-acetic acid derivatives .

Biochemical Pathways

Phenolic compounds, which (4-propoxy-phenyl)-acetic acid is a part of, are known to be involved in various biochemical pathways .

Pharmacokinetics

The molecular weight of this compound is 19423 g/mol , which might influence its bioavailability.

Result of Action

Similar compounds have been known to exert various biological effects .

Propriétés

IUPAC Name |

2-(4-propoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLCOWORODEDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876470 |

Source

|

| Record name | BENZENEACETIC ACID, 4-PROPOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26118-57-0 |

Source

|

| Record name | BENZENEACETIC ACID, 4-PROPOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)

![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)

![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)

![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)